1-(2-溴乙基)-3-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

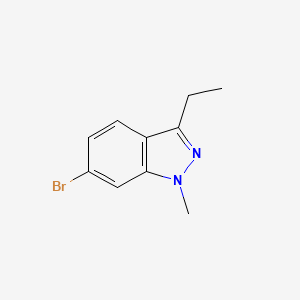

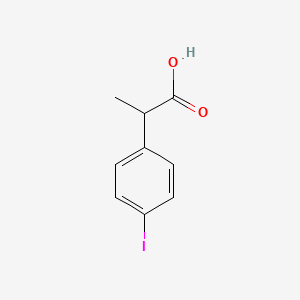

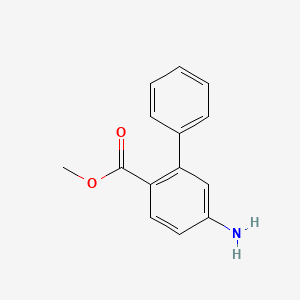

1-(2-bromoethyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromoethyl group at the 1-position and a methyl group at the 3-position on the pyrazole ring is specific to this compound. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . Another effective route for the synthesis of substituted pyrazoles is the 3+2 annulation method, as demonstrated in the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Although the specific synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the X-ray structure of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shows that it crystallizes in the monoclinic P21/c space group with significant N–H⋯O and C–H⋯O hydrogen bonds . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by single crystal X-ray diffraction studies . These studies provide insights into the molecular conformation and intermolecular interactions of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The reactivity of the bromoethyl group in 1-(2-bromoethyl)-3-methyl-1H-pyrazole could allow for further functionalization, such as in metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of the bromo group also suggests potential for the compound to act as a precursor for condensed systems involving a ring-oxygen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. The bromoethyl and methyl groups on 1-(2-bromoethyl)-3-methyl-1H-pyrazole are likely to influence its physical properties, such as boiling point and density, as well as its chemical reactivity. The compound's spectroscopic data, including NMR and IR spectra, can provide further information on its chemical environment and the nature of its substituents .

科学研究应用

电催化应用

- 吡唑衍生物的电催化合成: 一项研究描述了使用电催化方法合成1,4-二氢吡喃并[2,3-c]吡唑衍生物。这涉及一锅三组分缩合过程,突出了该化合物在绿色化学和有机合成中的用途 (Vafajoo et al., 2015).

化学性质和反应

光致互变异构化研究: 对2-(1H-吡唑-5-基)吡啶及其衍生物(包括2-(3-溴-1H-吡唑-5-基)吡啶)的研究表明了各种光反应,例如激发态分子内和分子间双质子转移。这表明该化合物与光化学过程的研究有关 (Vetokhina et al., 2012).

X射线超分子结构分析: 一项研究重点关注通过氧化环化获得的3-甲基-1-苯基-1H-色满并[4,3-c]吡唑-4-酮异构体的分子和超分子结构。这项研究有助于理解吡唑衍生物中的分子构象和相互作用 (Padilla-Martínez et al., 2011).

生物和医药应用

抗菌活性: 吡唑衍生物,包括由4-(2-溴乙酰)-5-甲基-1-苯基-3-苯甲酰氨基-1H-吡唑合成的吡唑衍生物,已显示出有希望的抗菌性能。这表明它们在开发新的治疗剂,特别是抗真菌剂方面的潜力 (Farag et al., 2008).

新型抗菌剂的合成: 另一项研究涉及合成新型吡唑基三唑和二氢吡唑基噻唑衍生物,证明了对各种微生物具有显着的抗菌活性。这突出了该化合物在创建新型抗菌剂中的作用 (Abdel-Wahab et al., 2017).

药剂失效武器: 使用1-(2-溴乙基)-5-氨基四唑合成高能N,N'-乙烯桥联多碘唑的研究揭示了在制造新型杀菌剂和药剂失效武器方面的潜在应用 (Zhao et al., 2017).

合成和催化

- 二茂铁吡唑基钯配合物: 一项研究探讨了二茂铁吡唑基钯配合物(包括乙基-1-(2-溴乙基)-3-二茂铁基-1H-吡唑-5-羧酸酯)用作催化剂,将1-庚烯和1-辛烯聚合为高度支化的聚烯烃。这项研究对于催化和聚合物合成的领域具有重要意义 (Obuah et al., 2014).

作用机制

Target of Action

Bromoethyl compounds are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Bromoethyl compounds typically act through electrophilic substitution reactions . In these reactions, the electrophile (the bromoethyl group in this case) forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes further reactions, leading to the final product .

Biochemical Pathways

Bromoethyl compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . This process can influence a variety of biochemical pathways, depending on the specific targets of the compound.

属性

IUPAC Name |

1-(2-bromoethyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQHQMRXJRIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587968 |

Source

|

| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

724704-85-2 |

Source

|

| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)